molecular formula C10H16Br2O2 B1337919 1,10-Dibromodecane-2,9-dione CAS No. 77104-08-6

1,10-Dibromodecane-2,9-dione

Cat. No.: B1337919
CAS No.: 77104-08-6
M. Wt: 328.04 g/mol
InChI Key: XSUPFDACEFIGPZ-UHFFFAOYSA-N
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Description

1,10-Dibromodecane-2,9-dione is an organic compound with the molecular formula C10H16Br2O2 It is a dibromo derivative of decane-2,9-dione, characterized by the presence of two bromine atoms at the 1 and 10 positions of the decane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,10-Dibromodecane-2,9-dione can be synthesized through the bromination of decane-2,9-dione. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 10 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,10-Dibromodecane-2,9-dione undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Reduction: The carbonyl groups in the decane-2,9-dione moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted decane-2,9-dione derivatives.

    Reduction: Formation of decane-2,9-diol.

    Oxidation: Formation of decane-2,9-dicarboxylic acid.

Scientific Research Applications

1,10-Dibromodecane-2,9-dione has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Material Science:

    Biomedical Research: Investigated for its potential use in the development of novel therapeutic agents and diagnostic tools.

    Industrial Chemistry: Utilized in the production of high-performance materials and chemical engineering processes.

Mechanism of Action

The mechanism of action of 1,10-dibromodecane-2,9-dione involves its reactivity towards nucleophiles and electrophiles. The bromine atoms at the 1 and 10 positions are highly reactive and can undergo substitution reactions with various nucleophiles. The carbonyl groups in the decane-2,9-dione moiety can participate in reduction and oxidation reactions, leading to the formation of different functionalized derivatives. These reactions are facilitated by the electronic and steric properties of the molecule, which influence its reactivity and selectivity.

Comparison with Similar Compounds

1,10-Dibromodecane-2,9-dione can be compared with other dibromoalkanes and diketones:

    1,10-Dibromodecane: Similar in structure but lacks the carbonyl groups, making it less reactive in certain types of reactions.

    1,8-Dibromooctane: Shorter chain length and different reactivity profile.

    1,12-Dibromododecane: Longer chain length and different physical properties.

    Decane-2,9-dione: Lacks the bromine atoms, making it less reactive towards nucleophilic substitution.

The uniqueness of this compound lies in its combination of bromine atoms and carbonyl groups, which provide a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1,10-dibromodecane-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Br2O2/c11-7-9(13)5-3-1-2-4-6-10(14)8-12/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUPFDACEFIGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)CBr)CCC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454038
Record name 2,9-Decanedione, 1,10-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77104-08-6
Record name 2,9-Decanedione, 1,10-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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